molecular formula C16H15NO3 B7734547 Benzoyl-dl-phenylalanine CAS No. 93059-41-7

Benzoyl-dl-phenylalanine

Cat. No.: B7734547
CAS No.: 93059-41-7
M. Wt: 269.29 g/mol
InChI Key: NPKISZUVEBESJI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of Benzoyl-dl-phenylalanine are Tyrosine-protein phosphatase non-receptor type 1 and Tyrosine–tRNA ligase, cytoplasmic . These proteins play crucial roles in cellular processes, including protein synthesis and signal transduction .

Biochemical Pathways

This compound may affect various biochemical pathways. For instance, it has been used in the photolabeling of calmodulin, a protein that interacts with various enzymes and other proteins, influencing numerous cellular processes . .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interactions with its targets. For example, its use in photolabeling calmodulin suggests it may influence the activities of the many enzymes that interact with calmodulin . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photoreactivity of this compound suggests that light exposure could influence its activity . Additionally, factors such as pH and temperature could potentially affect its stability and interaction with its targets.

Biochemical Analysis

Biochemical Properties

Benzoyl-dl-phenylalanine plays a significant role in biochemical reactions, primarily as a photoreactive amino acid analog. It is often used in photoaffinity labeling, a technique that helps identify and study protein interactions. For instance, this compound can be incorporated into synthetic peptides, which can then be used to probe the binding sites of proteins such as calmodulin . The interaction between this compound and calmodulin is specific and can be induced by photolysis, leading to covalent modification of the protein. This specificity makes it a valuable tool for studying protein-protein interactions and enzyme-substrate relationships.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways and gene expression by acting as a photoreactive probe. When incorporated into peptides, this compound can be used to study the dynamics of protein interactions within cells. For example, its incorporation into calmodulin-binding peptides allows researchers to investigate the role of calmodulin in various cellular processes, including signal transduction and gene regulation . Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in amino acid metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions and photoreactive properties. Upon exposure to ultraviolet light, the benzoyl group forms a reactive intermediate that can covalently bind to nearby biomolecules. This photoreactive property is utilized in photoaffinity labeling to study enzyme mechanisms and protein interactions. For instance, this compound can be used to identify the binding sites of enzymes by forming covalent bonds with amino acid residues in the active site . This technique provides insights into the molecular mechanisms of enzyme catalysis and protein function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal laboratory conditions, but its photoreactive properties can lead to degradation upon prolonged exposure to light. Studies have shown that this compound can maintain its activity for extended periods when stored in the dark and at low temperatures . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s photoreactive properties are used to study protein interactions over time.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study protein interactions without significant adverse effects. At high doses, this compound can exhibit toxic effects, including disruption of cellular metabolism and enzyme function . Threshold effects have been observed, where the compound’s photoreactive properties become more pronounced at higher concentrations, leading to increased covalent modification of proteins.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It can be metabolized by enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine . Additionally, this compound can interact with enzymes involved in the phenylpropanoid pathway, leading to the production of various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments . Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific sites, such as the cytoplasm or organelles. This distribution is crucial for its function as a photoreactive probe in biochemical studies.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be targeted to various cellular compartments, including the cytoplasm and organelles, through specific targeting signals and post-translational modifications . For example, when incorporated into peptides, this compound can be directed to the nucleus or mitochondria, where it can interact with proteins involved in gene expression and energy metabolism. This subcellular localization is critical for its role in studying protein interactions and enzyme mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing benzoyl-dl-phenylalanine involves the reaction of benzoyl chloride with dl-phenylalanine. This reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the this compound product . Another method involves the Friedel-Crafts reaction in trifluoromethanesulfonic acid, which allows for the stereocontrolled preparation of benzoylated phenylalanine derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial in these processes to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzoyl-dl-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Benzoic acids.

    Reduction: Amines.

    Substitution: Various substituted phenylalanine derivatives.

Comparison with Similar Compounds

Benzoyl-dl-phenylalanine can be compared with other similar compounds such as:

This compound stands out due to its unique combination of benzoyl and dl-phenylalanine groups, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-benzamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKISZUVEBESJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311364
Record name N-Benzoyl-DL-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2901-76-0, 93059-41-7, 2566-22-5
Record name N-Benzoyl-DL-phenylalanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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